molecular formula C6H2Cl2N2 B182220 2,5-Dichloronicotinonitrile CAS No. 126954-66-3

2,5-Dichloronicotinonitrile

Cat. No. B182220
M. Wt: 173 g/mol
InChI Key: CZKCARRNABGWOH-UHFFFAOYSA-N
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Description

2,5-Dichloronicotinonitrile is a chemical compound with the molecular formula C6H2Cl2N2 . It has a molecular weight of 173 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 2,5-Dichloronicotinonitrile is 1S/C6H2Cl2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2,5-Dichloronicotinonitrile is a solid substance . It has a molecular weight of 173 . The storage temperature is between 2-8°C in an inert atmosphere . The boiling point is 121-123°C .

Scientific Research Applications

Palladium-Catalyzed Amination

The application of palladium(0) in the regioselective C-2 amination of dichloronicotinonitrile, specifically 4,6-dichloronicotinonitrile, has been demonstrated. This process leads to the creation of 4-chloro-6-anilino nicotinonitrile compounds, highlighting a potential area of research in organic synthesis (Delvare, Koza, & Morgentin, 2011).

Groundwater Contamination Studies

Research focusing on the environmental impact of dichlobenil, a compound related to 2,5-Dichloronicotinonitrile, has been conducted. Dichlobenil and its metabolites, including dichlorobenzamide, have been identified as frequent groundwater contaminants, particularly in Denmark, suggesting the environmental significance of these compounds (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Spectroscopic Analysis

The molecular structure of 2,5-dichlorobenzonitrile, a similar compound, has been studied using FT-IR and FT-Raman spectroscopy. This research is crucial for understanding the vibrational modes and molecular geometry of dichlorobenzonitriles, which can have implications in various scientific fields (Palafox et al., 2015).

Microbial Degradation and Biotransformation

Studies on microbial degradation and biotransformation have been conducted. For instance, Rhodococcus erythropolis ZJB-09149 can convert 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, a key precursor in pesticides and medicines. This highlights the potential of 2,5-Dichloronicotinonitrile in biotechnological applications (Jin et al., 2011).

Agrochemical Formulations and Impurities

Dioxin and dioxin-like PCB impurities in various agrochemical formulations, including those containing dichloronicotinonitriles, have been analyzed, indicating the significance of these compounds in environmental safety and agricultural practices (Masunaga, Takasuga, & Nakanishi, 2001).

Herbicidal Activity and SAR Study

N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have been synthesized and studied for their herbicidal activity, showing the potential of dichloronicotinonitriles in developing new herbicides (Yu et al., 2021).

Safety And Hazards

The safety information for 2,5-Dichloronicotinonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and using the substance only in a well-ventilated area .

properties

IUPAC Name

2,5-dichloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKCARRNABGWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557481
Record name 2,5-Dichloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloronicotinonitrile

CAS RN

126954-66-3
Record name 2,5-Dichloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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